molecular formula C23H32O3 B15295744 (8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol

Cat. No.: B15295744
M. Wt: 356.5 g/mol
InChI Key: NXUGHQNPMUULBJ-HQSVKEIBSA-N
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Description

The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol is a complex organic molecule with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the spiro structure through a series of cyclization reactions. Key reagents and conditions include strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions often require controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, (8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and derivatives of cyclopenta[a]phenanthrene. Examples include:

  • Spiro[cyclopentane-1,2’-[1,3]dioxolane]
  • 17-ethynyl-13-methylspiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]

Uniqueness

What sets (8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol apart is its specific stereochemistry and the presence of both ethyl and ethynyl groups. These features contribute to its unique chemical and biological properties, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol

InChI

InChI=1S/C23H32O3/c1-3-21-10-7-18-17-8-12-23(25-13-14-26-23)15-16(17)5-6-19(18)20(21)9-11-22(21,24)4-2/h2,5,17-20,24H,3,6-15H2,1H3/t17?,18-,19-,20+,21+,22+/m1/s1

InChI Key

NXUGHQNPMUULBJ-HQSVKEIBSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC=C4C3CCC5(C4)OCCO5

Canonical SMILES

CCC12CCC3C4CCC5(CC4=CCC3C1CCC2(C#C)O)OCCO5

Origin of Product

United States

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